molecular formula C12H8ClN3 B1405930 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile CAS No. 1292317-92-0

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile

Cat. No. B1405930
M. Wt: 229.66 g/mol
InChI Key: PHNVWGXDVACXNH-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile is a chemical compound with the following properties:



  • Chemical Formula : C12H8ClN3

  • Molecular Weight : 229.66 g/mol

  • CAS Number : 1292317-92-0

  • MDL Number : MFCD21790365



Synthesis Analysis

The synthesis of this compound involves specific reactions and starting materials. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, researchers typically employ organic synthesis techniques to prepare it.



Molecular Structure Analysis

The molecular structure of 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile consists of a benzonitrile group attached to a pyrimidine ring. The chlorine atom is positioned at the 2-position of the pyrimidine ring, and the methyl group is at the 5-position. The benzonitrile group is connected to the pyrimidine ring via a carbon atom.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, and condensation reactions. Its reactivity depends on the functional groups present and the reaction conditions.



Physical And Chemical Properties Analysis


  • Boiling Point : Approximately 420.4°C (predicted)

  • Density : Approximately 1.32 g/cm³ (predicted)

  • pKa : Approximately -1.81 (predicted)


Scientific Research Applications

Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are considered “privileged scaffolds” and their derivatives, either as substituted or as fused systems, have been reported to have plentiful biological activities . These include:

  • Modulation of myeloid leukemia : For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
  • Breast cancer and idiopathic pulmonary fibrosis treatment : Pyrimidine derivatives have been reported to have applications in the treatment of these conditions .
  • Antimicrobial and antifungal applications : Pyrimidine derivatives have been reported to have antimicrobial and antifungal properties .
  • Antiparasitic applications : Pyrimidine derivatives have been reported to have antiparasitic properties .
  • Diuretic applications : Pyrimidine derivatives have been reported to have diuretic properties .
  • Antitumor applications : Pyrimidine derivatives have been reported to have antitumor properties .

Safety And Hazards

Safety information, risk assessment, and hazard details are crucial for handling any chemical compound. Unfortunately, the available data does not provide specific safety information for 3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile . Researchers and users should consult reliable sources and perform proper risk assessments before handling this compound.


Future Directions

Future research could focus on the following aspects:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Toxicology Studies : Conduct toxicity studies to assess safety profiles.


Please note that this analysis is based on available data, and further research is essential for a comprehensive understanding of this compound123.


properties

IUPAC Name

3-(2-chloro-5-methylpyrimidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c1-8-7-15-12(13)16-11(8)10-4-2-3-9(5-10)6-14/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVWGXDVACXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methylpyrimidin-4-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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